molecular formula C20H20N2O2 B5668576 ethyl 4-(benzylamino)-6-methyl-3-quinolinecarboxylate

ethyl 4-(benzylamino)-6-methyl-3-quinolinecarboxylate

Cat. No. B5668576
M. Wt: 320.4 g/mol
InChI Key: CPNMYVCZFSEIJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of quinoline derivatives typically involves strategies like the Friedländer synthesis, which is a classical method for constructing the quinoline ring. For example, the synthesis of related quinoline carboxylates involves cyclization reactions of suitable precursors. One approach for synthesizing fluorescent quinoline derivatives, which may share similarities with the synthesis of ethyl 4-(benzylamino)-6-methyl-3-quinolinecarboxylate, includes cyclization of amino-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, demonstrating the versatility of cyclization reactions in synthesizing complex quinoline structures (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using spectroscopic methods, including NMR and X-ray crystallography. For instance, the crystal structure of similar compounds provides insight into the stereochemistry and molecular conformation, which are crucial for understanding the compound's reactivity and interaction with biological targets. The detailed molecular structure is essential for rationalizing the chemical and physical properties of these compounds and for designing derivatives with enhanced properties.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitution, cyclization, and addition reactions, enabling the synthesis of a broad range of structurally diverse derivatives. The chemical reactivity is influenced by the quinoline core structure and the substituents attached to it, offering a platform for chemical modifications aimed at achieving desired biological or physical properties.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the compound's application in different domains, affecting its formulation, stability, and application in material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photophysical properties, are integral to the functional application of quinoline derivatives. For instance, the photophysical properties of fluorescent quinoline derivatives make them potential candidates for applications in liquid crystal displays and as fluorescent markers in biological research (Bojinov & Grabchev, 2003).

properties

IUPAC Name

ethyl 4-(benzylamino)-6-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-24-20(23)17-13-21-18-10-9-14(2)11-16(18)19(17)22-12-15-7-5-4-6-8-15/h4-11,13H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNMYVCZFSEIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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